Cas no 654650-62-1 (1H-Pyrazolo[4,3-c]quinoline, 4,5-dihydro-1-(4-methoxyphenyl)-3-methyl-)

1H-Pyrazolo[4,3-c]quinoline, 4,5-dihydro-1-(4-methoxyphenyl)-3-methyl- structure
654650-62-1 structure
Product Name:1H-Pyrazolo[4,3-c]quinoline, 4,5-dihydro-1-(4-methoxyphenyl)-3-methyl-
CAS No:654650-62-1
MF:C18H17N3O
MW:291.347083806992
CID:398897
PubChem ID:136272568
Update Time:2025-04-19

1H-Pyrazolo[4,3-c]quinoline, 4,5-dihydro-1-(4-methoxyphenyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[4,3-c]quinoline, 4,5-dihydro-1-(4-methoxyphenyl)-3-methyl-
    • 1-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrazolo[4,3-c]quinoline
    • 1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
    • DTXSID30798569
    • 654650-62-1
    • Inchi: 1S/C18H17N3O/c1-12-16-11-19-17-6-4-3-5-15(17)18(16)21(20-12)13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3
    • InChI Key: BOFJBZKDBMSABE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)N1C2C3C=CC=CC=3NCC=2C(C)=N1

Computed Properties

  • Exact Mass: 291.13731
  • Monoisotopic Mass: 291.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.08
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